![molecular formula C25H20N4O5 B2531695 2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358758-48-1](/img/structure/B2531695.png)
2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of the compounds discussed in the provided papers, we see examples of such synthetic processes. For instance, the synthesis of 1-phenylethanone(5,7-dichloro-1,3-benzoxazol-2-yl)hydrazones involved the condensation of hydrazino benzoxazole with aromatic acetophenones, using glacial acetic acid as a catalyst, followed by a Vilsmeier–Haack reaction to yield the final pyrazole-4-carbaldehyde derivatives . Similarly, the synthesis of substituted 2-aminobenzo[b]pyrans was achieved through a three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones . These methods demonstrate the complexity and creativity required in organic synthesis to achieve the desired molecular structures.
Molecular Structure Analysis
The molecular structures of synthesized compounds are crucial for understanding their potential interactions with biological targets. X-ray diffraction analysis is a powerful tool for determining the crystal structure of a compound, as was done for the 2-amino-3-(2-methoxyethoxycarbonyl)-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran . Such structural elucidation provides insights into the three-dimensional arrangement of atoms within a molecule, which is essential for predicting reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The papers describe various chemical reactions, such as the Schiff base formation, which is a common reaction in the synthesis of compounds with potential antimicrobial activity . The Vilsmeier–Haack reaction mentioned earlier is another example of a chemical reaction used to introduce formyl groups into aromatic systems . Understanding these reactions is key to manipulating the chemical properties of a compound for desired applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. These properties are important for the practical use of the compound, including its formulation into drugs or other products. The papers provided do not detail the physical properties of the compounds synthesized, but such properties would typically be characterized using techniques like nuclear magnetic resonance (NMR), mass spectrometry, and infrared (IR) spectroscopy, as seen in the characterization of the novel pyrazol-3-yl)phenols .
Scientific Research Applications
Synthesis and Characterization
The synthesis and structural elucidation of related compounds involve complex organic reactions, offering insights into the molecular design and engineering of functional materials and bioactive molecules. For instance, the synthesis and crystal structures of certain benzoxazolinone derivatives have been detailed, emphasizing the importance of Density Functional Theory (DFT) studies in understanding their molecular geometries and electronic properties (Şahin et al., 2011). Such methodologies are fundamental in the development of new compounds with specific desired properties, whether for catalysis, material science, or drug design.
Biological Activities
The antimicrobial and antibacterial properties of synthesized compounds, closely related to the queried chemical structure, have been explored. For example, the synthesis and antibacterial activity of novel oxadiazoles have demonstrated significant efficacy against various bacterial strains, highlighting the potential of such compounds in developing new antibiotics and addressing antibiotic resistance challenges (Rai et al., 2009).
Material Science and Chemotherapy
Research into derivatives with pyrazolo and pyrazinone moieties has shown promise in material science and as chemotherapeutic agents. The creation of libraries of structurally diverse compounds through methodologies such as oxidative C-H bond activation and click chemistry is a testament to the versatility and potential applications of these compounds in various fields, including the development of novel therapeutic agents and materials with unique properties (Zaware et al., 2011).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-15-19(26-24(34-15)17-5-3-4-6-21(17)31-2)13-28-9-10-29-20(25(28)30)12-18(27-29)16-7-8-22-23(11-16)33-14-32-22/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDOSXNICOJAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


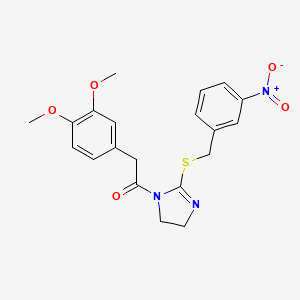
![7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2531615.png)
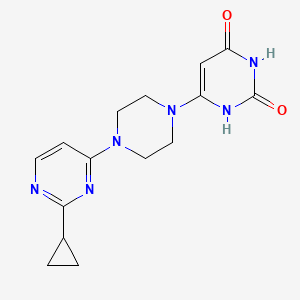


![2-[(5-Butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2531621.png)
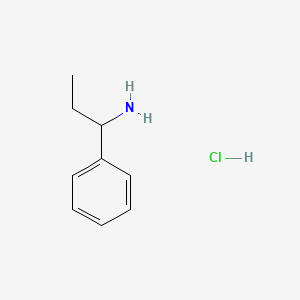
![N-(3-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2531624.png)
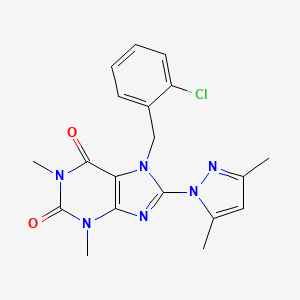
![Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2531630.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2531631.png)
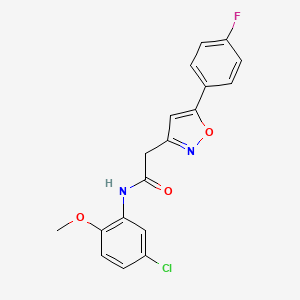
![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2531635.png)